rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with a specific stereochemistry It is characterized by the presence of a fluorobenzoyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group of the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding, particularly due to the presence of the fluorobenzoyl group, which can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The carboxylic acid group may participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
rac-(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding characteristics compared to similar compounds with different substituents.
Properties
CAS No. |
2361919-78-8 |
---|---|
Molecular Formula |
C14H15FO3 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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